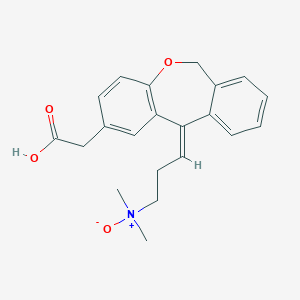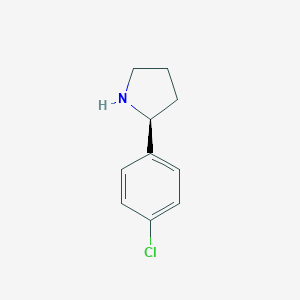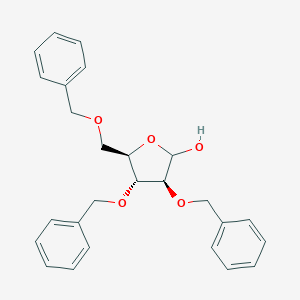
2,3,5-トリ-O-ベンジル-D-アラビノフラノース
概要
説明
2,3,5-Tri-O-benzyl-D-arabinofuranose is a derivative of arabinofuranose, a type of sugar molecule. This compound is characterized by the presence of three benzyl groups attached to the 2nd, 3rd, and 5th positions of the arabinofuranose ring. It has the molecular formula C26H28O5 and a molecular weight of 420.50 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties.
科学的研究の応用
2,3,5-Tri-O-benzyl-D-arabinofuranose is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the synthesis of glycosides.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
Target of Action
2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .
Mode of Action
It is known to interact with its targets to facilitate the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate
Biochemical Pathways
The biochemical pathways affected by 2,3,5-Tri-O-benzyl-D-arabinofuranose are related to the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate
Result of Action
As an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate, it likely plays a role in the production of this compound .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could play a role in its stability.
生化学分析
Biochemical Properties
2,3,5-Tri-O-benzyl-D-arabinofuranose plays a significant role in biochemical reactions, particularly in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in glycosylation processes where it serves as a substrate for glycosyltransferases. These enzymes facilitate the transfer of glycosyl groups to acceptor molecules, thereby modifying the structure and function of proteins and lipids.
Cellular Effects
The effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose on cellular processes are profound. It influences cell signaling pathways by modulating the activity of glycosylated proteins involved in signal transduction. This compound can alter gene expression by affecting the glycosylation status of transcription factors, thereby impacting cellular metabolism and function . Additionally, it has been observed to affect cell proliferation and differentiation, making it a compound of interest in cancer research and regenerative medicine.
Molecular Mechanism
At the molecular level, 2,3,5-Tri-O-benzyl-D-arabinofuranose exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor for certain glycosyltransferases, thereby modulating the glycosylation of target proteins . This inhibition can lead to changes in the activity and stability of these proteins, ultimately affecting cellular processes such as signal transduction and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose have been studied over various time frames. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . It is susceptible to degradation under extreme conditions, which can affect its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to 2,3,5-Tri-O-benzyl-D-arabinofuranose can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose vary with different dosages in animal models. At low doses, it has been observed to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2,3,5-Tri-O-benzyl-D-arabinofuranose is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups from biomolecules . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2,3,5-Tri-O-benzyl-D-arabinofuranose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for certain transporters and its interactions with cellular membranes.
Subcellular Localization
The subcellular localization of 2,3,5-Tri-O-benzyl-D-arabinofuranose is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its involvement in glycosylation and other biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5-Tri-O-benzyl-D-arabinofuranose can be synthesized through the benzylation of D-arabinofuranose. The process typically involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions: 2,3,5-Tri-O-benzyl-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can remove the benzyl groups, reverting the compound to its parent sugar.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of benzylated carboxylic acids or aldehydes.
Reduction: Formation of D-arabinofuranose.
Substitution: Formation of various substituted arabinofuranose derivatives.
類似化合物との比較
- 2,3,4-Tri-O-benzyl-L-fucopyranose
- Tri-O-benzyl-D-galactal
- Tri-O-benzoyl-D-galactal
Comparison: 2,3,5-Tri-O-benzyl-D-arabinofuranose is unique due to its specific substitution pattern on the arabinofuranose ring. Compared to similar compounds, it offers distinct reactivity and selectivity in synthetic applications. For instance, 2,3,4-Tri-O-benzyl-L-fucopyranose has a different sugar backbone and substitution pattern, leading to different chemical properties and applications .
特性
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-DYXQDRAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453669 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37776-25-3 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,3,5-Tri-O-benzyl-D-arabinofuranose in synthetic chemistry?
A1: 2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a key starting material in synthesizing various modified nucleosides [, , ] and carbocyclic sugar analogs [, ]. These compounds often exhibit interesting biological activities and are explored for potential pharmaceutical applications.
Q2: Can you give an example of how 2,3,5-Tri-O-benzyl-D-arabinofuranose is used to synthesize a modified nucleoside?
A2: In the synthesis of ara-7-Deazanebularine, a fluorescent pyrrolo[2,3-d]pyrimidine nucleoside, 2,3,5-Tri-O-benzyl-D-arabinofuranose is reacted with 4-Methylthio-7H-pyrrolo[2,3-d]pyrimidine under phase-transfer glycosylation conditions []. This reaction forms a glycosidic bond between the sugar moiety and the heterocyclic base, leading to the desired nucleoside analog.
Q3: How does the stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose influence its reactivity?
A3: The stereochemistry of the sugar plays a crucial role in its reactivity. For instance, in the presence of a specific titanium catalyst, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity []. This control over stereochemistry is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.
Q4: Beyond nucleoside synthesis, are there other applications for this compound?
A4: Yes, 2,3,5-Tri-O-benzyl-D-arabinofuranose can be utilized to synthesize other valuable compounds. For example, it serves as a starting point for synthesizing (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry [].
Q5: How is 2,3,5-Tri-O-benzyl-D-arabinofuranose typically synthesized?
A5: One common approach involves the methylation and benzylation of D-arabinose, leading to the formation of 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. Subsequent hydrolysis and acylation steps yield 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose []. This synthetic route highlights the versatility of D-arabinose as a starting material for accessing valuable intermediates like 2,3,5-Tri-O-benzyl-D-arabinofuranose.
Q6: Are there any challenges associated with using 2,3,5-Tri-O-benzyl-D-arabinofuranose in synthesis?
A6: One challenge lies in controlling the regioselectivity of glycosylation reactions []. As observed in the synthesis of ara-7-Deazanebularine, glycosylation can occur at both N-7 and N-1 positions of the heterocyclic base. Careful selection of reaction conditions and catalysts is crucial to achieving the desired regioisomer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)
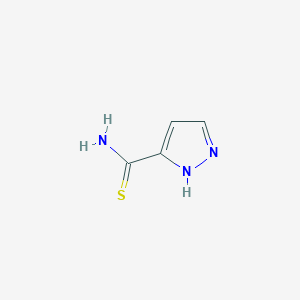
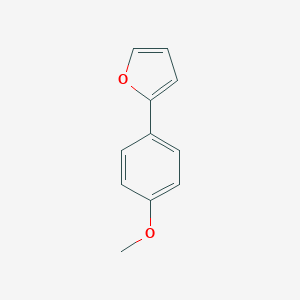
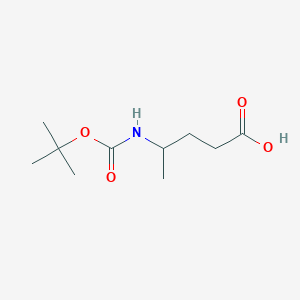
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)
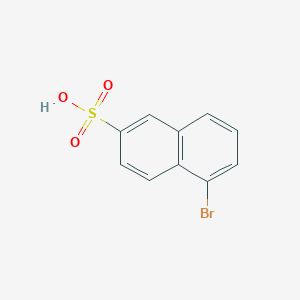
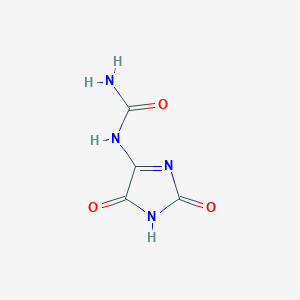
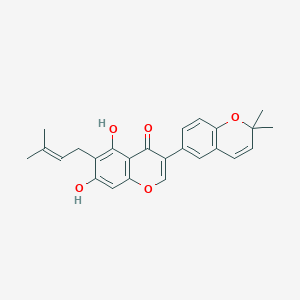
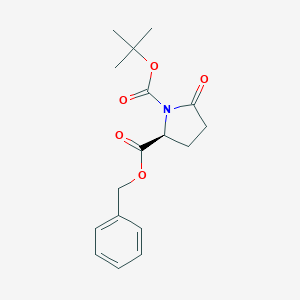
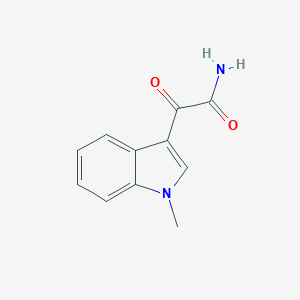
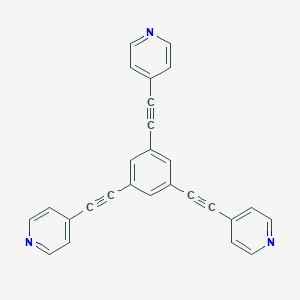
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
